Cas no 312536-18-8 (5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine)

5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- AKOS005449236
- MLS000974491
- VS-09237
- CS-0327931
- SR-01000289427
- HMS1595M02
- BBL029440
- CHEMBL1583056
- Oprea1_214917
- DTXSID701322941
- 312536-18-8
- SR-01000289427-1
- STK377808
- HMS2826D14
- SMR000498167
- 5-methyl-N-phenethylthiazol-2-amine
- 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine
-
- インチ: 1S/C12H14N2S/c1-10-9-14-12(15-10)13-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14)
- InChIKey: XNYRJUSVIKOJKQ-UHFFFAOYSA-N
- SMILES: S1C(C)=CN=C1NCCC1C=CC=CC=1
計算された属性
- 精确分子量: 218.08776963g/mol
- 同位素质量: 218.08776963g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 53.2Ų
5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398601-1g |
5-Methyl-N-phenethylthiazol-2-amine |
312536-18-8 | 98% | 1g |
¥5587.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398601-5g |
5-Methyl-N-phenethylthiazol-2-amine |
312536-18-8 | 98% | 5g |
¥11896.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398601-500mg |
5-Methyl-N-phenethylthiazol-2-amine |
312536-18-8 | 98% | 500mg |
¥4527.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398601-10g |
5-Methyl-N-phenethylthiazol-2-amine |
312536-18-8 | 98% | 10g |
¥15042.00 | 2024-08-02 |
5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amineに関する追加情報
5-Methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS No 312536-18-8): A Comprehensive Overview
The compound 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS No 312536-18-8) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The thiazole ring in this molecule is further substituted with a methyl group at position 5 and an N-(2-phenylethyl) group at position 2, making it a versatile scaffold for various chemical modifications and applications.
Recent studies have highlighted the potential of 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine as a promising candidate in drug discovery efforts. Its heterocyclic structure provides a platform for exploring diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Researchers have employed advanced computational techniques, such as molecular docking and quantum mechanics simulations, to investigate the binding interactions of this compound with various biological targets.
The synthesis of 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine involves a multi-step process that typically begins with the preparation of the thiazole ring. This is often achieved through the condensation of thiourea derivatives with aldehydes or ketones under specific reaction conditions. The subsequent introduction of the methyl and N-(2-phenylethyl) groups requires precise control over reaction parameters to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.
In terms of applications, 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine has shown potential in the development of novel therapeutic agents. For instance, its ability to modulate cellular signaling pathways makes it a valuable tool in anticancer research. Preclinical studies have demonstrated its capacity to inhibit key enzymes involved in tumor progression, suggesting its role as a potential chemotherapeutic agent.
Moreover, the compound's antioxidant properties have been leveraged in cosmetic formulations to combat oxidative stress and protect skin cells from environmental damage. Its ability to neutralize free radicals has been validated through extensive in vitro assays, providing a scientific basis for its use in skincare products.
Recent breakthroughs in green chemistry have also influenced the development of sustainable methods for synthesizing 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amines. Biocatalytic approaches and the use of renewable feedstocks are being explored to minimize waste generation and energy consumption during production.
In conclusion, 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amines (CAS No 312536-18-8) represent a significant advancement in heterocyclic chemistry with broad implications across multiple disciplines. Ongoing research continues to uncover new applications and optimize its synthesis pathways, underscoring its importance as a versatile building block in modern chemical science.
312536-18-8 (5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine) Related Products
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 2229171-49-5(tert-butyl 4-(4-aminobutan-2-yl)-1H-imidazole-1-carboxylate)
- 2228218-58-2(2-4-(pyrrolidin-1-yl)phenylacetaldehyde)
- 1803672-68-5(2,3-Dichloro-5-(difluoromethyl)pyridine-6-sulfonamide)
- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)
- 924278-68-2(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid)
- 756497-98-0(benzyl2-(4-methylphenyl)ethylamine)
- 2253-38-5(Methyl fluoroisobutyrate)
- 2246826-36-6(1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)
- 1369944-84-2(2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene)




